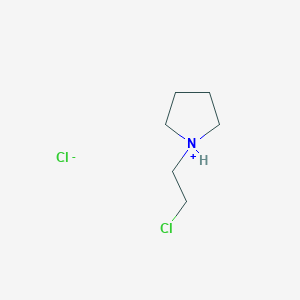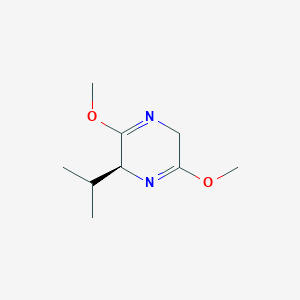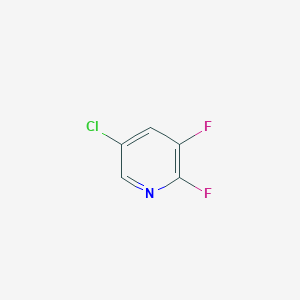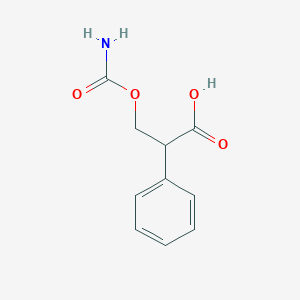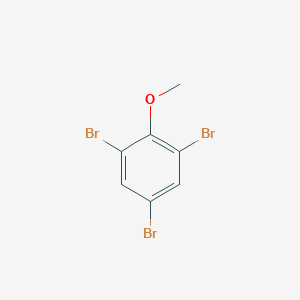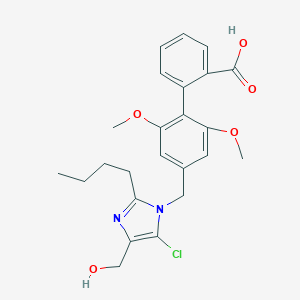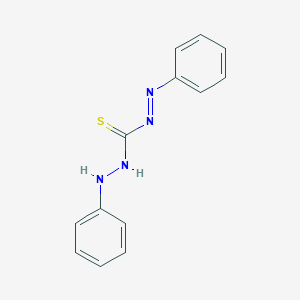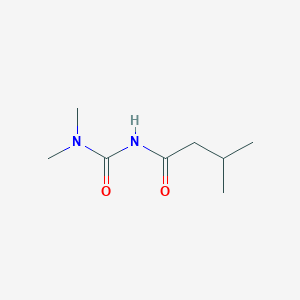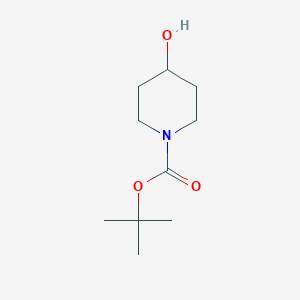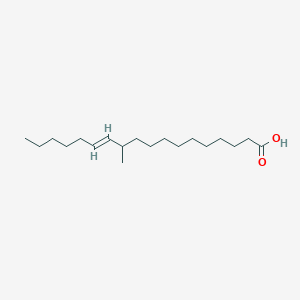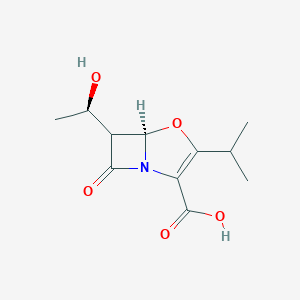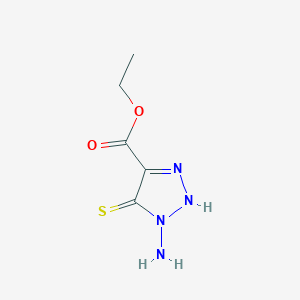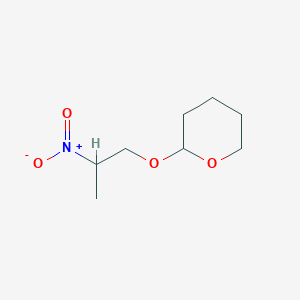
2-(2-Nitropropoxy)oxan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a nitric oxide donor compound that has been studied for its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a six-membered oxane ring and a nitropropoxy group.
Wissenschaftliche Forschungsanwendungen
2-(2-Nitropropoxy)oxane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce nitro groups into various compounds.
Biology: Studied for its potential as a nitric oxide donor, which can have various biological effects.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases due to its ability to release nitric oxide.
Industry: Used in the development of new materials and technologies due to its unique chemical properties.
Wirkmechanismus
Target of Action
It’s known that nitro compounds, such as 2-(2-nitropropoxy)oxane, can be broken down enzymatically . For instance, 2-nitropropane dioxygenase from Hansenula mrakii, which incorporates two atoms of molecular oxygen into two molecules of acetone from 2-nitropropane . This enzyme contains flavin adenine dinucleotide (FAD) and non-heme iron, which are essential for its catalytic activity .
Mode of Action
It’s known that nitro compounds can act as nitric oxide donors. Nitric oxide is a crucial signaling molecule in many physiological and pathological processes.
Biochemical Pathways
Nitro compounds are known to participate in nitrogen metabolism . Nitrogen metabolism involves the processes of synthesizing, breaking down, and transforming nitrogenous compounds.
Pharmacokinetics
It’s known that pharmacokinetic models usually represent these properties . These models correspond to tissues and organs in the human body .
Result of Action
Action Environment
It’s known that environmental factors can significantly impact the behavior of chemical compounds . These factors include temperature, pH, presence of other chemicals, and biological factors like enzymatic activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitropropoxy)oxane typically involves the reaction of 2-nitropropane with tetrahydropyran in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or ethyl acetate, and the process is carried out at ambient temperature . The reaction mechanism involves the nucleophilic attack of the nitropropane on the oxane ring, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(2-Nitropropoxy)oxane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Nitropropoxy)oxane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amine derivatives.
Substitution: The oxane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common nucleophiles include halides, amines, and alcohols.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted oxane derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydropyran: A six-membered ring compound with similar structural features but without the nitropropoxy group.
2-Nitropropane: A simple nitro compound that can be used as a precursor in the synthesis of 2-(2-Nitropropoxy)oxane.
Uniqueness
2-(2-Nitropropoxy)oxane is unique due to its combination of a six-membered oxane ring and a nitropropoxy group, which imparts distinct chemical and biological properties. Its ability to release nitric oxide makes it particularly valuable in therapeutic applications, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
2-(2-nitropropoxy)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-7(9(10)11)6-13-8-4-2-3-5-12-8/h7-8H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEGMSZCHMIMNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1CCCCO1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546529 |
Source


|
| Record name | 2-(2-Nitropropoxy)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97945-38-5 |
Source


|
| Record name | 2-(2-Nitropropoxy)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
